
Flunixin(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.
Wissenschaftliche Forschungsanwendungen
Reproductive Impact in Male Mice
Flunixin, known for its anti-inflammatory and analgesic properties in veterinary use, was examined for its effects on the reproductive hormones in male mice. The study revealed significant increases in FSH and LH concentrations, implying potential effects on the sexual potency of male mice by altering hormones of the pituitary-testicle axis (Kazemi, Modaresi, & Pirestani, 2014).
Monitoring Flunixin Residues in Animal Tissues
A study developed a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC-MS/MS) method to monitor flunixin residues in animal tissues such as liver, kidney, muscle, and fat of swine and chicken. This method, crucial for controlling residues and ensuring compliance with legislation, demonstrates flunixin's environmental impact and the need for efficient residue monitoring (Liu et al., 2015).
Environmental Impact on Agricultural Soils
The fate of flunixin in agricultural soils and dairy manure was investigated to understand its environmental behavior. Findings showed linear sorption characteristics in soils and relatively slow degradation, indicating potential for off-site transport and environmental contamination. This underscores the importance of comprehending flunixin’s environmental impact given its widespread use as a veterinary drug (Popova & Morra, 2020).
Flunixin Residues in Milk and Withdrawal Intervals
Research on flunixin residues in milk, particularly after intravenous treatment in dairy cattle and transdermal application in dairy goats, highlighted the significance of establishing appropriate milk withdrawal intervals to prevent violative residue contamination in food supply. These studies provide insights into the pharmacokinetics of flunixin in lactating animals and emphasize the necessity for careful management of drug use in food-producing animals to ensure food safety (Feely et al., 2002), (Meira et al., 2021).
Eigenschaften
Produktname |
Flunixin(1-) |
|---|---|
Molekularformel |
C14H10F3N2O2- |
Molekulargewicht |
295.24 g/mol |
IUPAC-Name |
2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1 |
InChI-Schlüssel |
NOOCSNJCXJYGPE-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
Kanonische SMILES |
CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



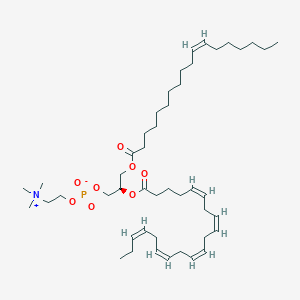

![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
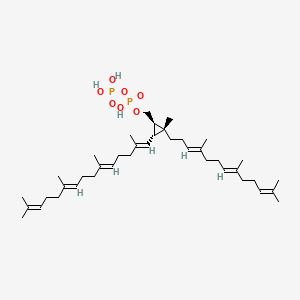

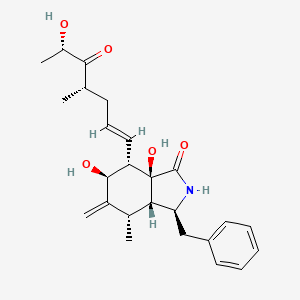
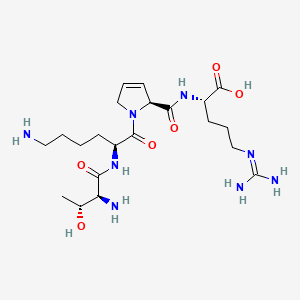
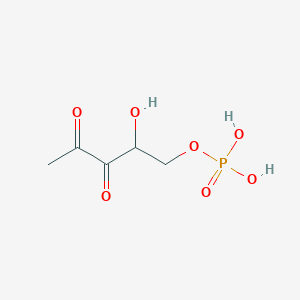
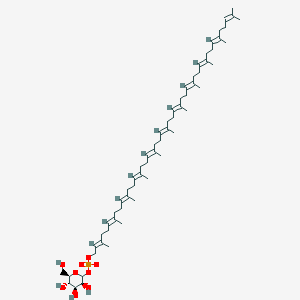

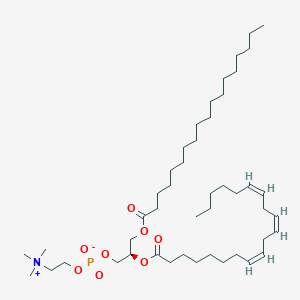

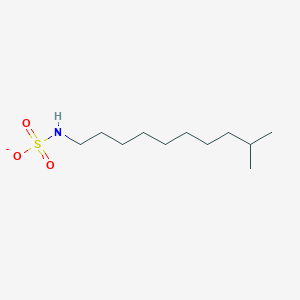
![9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)